molecular formula C13H13N3O4 B510109 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid CAS No. 512813-64-8

2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid

Cat. No.: B510109
CAS No.: 512813-64-8
M. Wt: 275.26g/mol
InChI Key: JXVWZWVFPOLJOL-UHFFFAOYSA-N
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Description

2-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid is a chemical compound with the molecular formula C13H13N3O4 and a molecular weight of 275.26 g/mol . This compound features a benzoic acid moiety linked to a pyrazole ring, which is further substituted with nitro and methyl groups. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid typically involves the formation of the pyrazole ring followed by its attachment to the benzoic acid moiety. One common synthetic route includes the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole with a suitable benzoic acid derivative under specific reaction conditions . The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically require controlled temperatures, specific solvents, and sometimes catalysts to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the benzoic acid moiety .

Mechanism of Action

The mechanism of action of 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid is unique due to the combination of the pyrazole ring and benzoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research applications and distinguishes it from other similar compounds .

Biological Activity

2-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₃N₃O₄ with a molecular weight of 275.26 g/mol. The compound features a benzoic acid moiety linked to a pyrazole derivative, which is known for its diverse biological activities.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit notable anti-inflammatory properties. For instance, compounds with similar structures have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at specific concentrations, comparable to standard anti-inflammatory drugs like dexamethasone .

2. Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively documented. Compounds similar to this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For example:

  • A series of pyrazole derivatives were tested against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells, showing IC50 values ranging from 2.43 to 14.65 µM .
  • Mechanistic studies revealed that these compounds could induce apoptosis in cancer cells by enhancing caspase activity and disrupting microtubule assembly .

3. Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored. Studies have shown that certain compounds exhibit significant activity against bacteria such as E. coli and S. aureus. For instance, modifications in the structure of pyrazole derivatives have led to enhanced antibacterial effects, indicating the importance of specific functional groups in their activity .

Data Tables

Biological Activity Effect Reference
Anti-inflammatoryUp to 85% inhibition of TNF-α
Anticancer (MDA-MB-231)IC50: 2.43 - 14.65 µM
AntimicrobialEffective against E. coli, S. aureus

Case Study 1: Anti-inflammatory Effects

In a study evaluating the anti-inflammatory effects of various pyrazole derivatives, one compound showed significant inhibition of TNF-α and IL-6 production in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Anticancer Mechanisms

Another investigation focused on the apoptosis-inducing capabilities of pyrazole derivatives in breast cancer cells. The study highlighted that compounds could significantly enhance caspase activity and alter the cell cycle dynamics, leading to increased cell death in MDA-MB-231 cells.

Properties

IUPAC Name

2-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-8-12(16(19)20)9(2)15(14-8)7-10-5-3-4-6-11(10)13(17)18/h3-6H,7H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVWZWVFPOLJOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2C(=O)O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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